![molecular formula C9H20O4 B1590470 2-(2,2-Diethoxyethyl)-1,3-propanediol CAS No. 55387-85-4](/img/structure/B1590470.png)
2-(2,2-Diethoxyethyl)-1,3-propanediol
Overview
Description
2-(2,2-Diethoxyethyl)-1,3-propanediol is an organic compound with the molecular formula C8H18O4. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features an ethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-1,3-propanediol typically involves the reaction of 2,2-diethoxyethanol with 1,3-dihydroxypropane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diethoxyethyl)-1,3-propanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the reaction conditions.
Reduction: The major products are primary or secondary alcohols.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
Chemical Synthesis
Multifunctional Monomer
2-(2,2-Diethoxyethyl)-1,3-propanediol serves as a multifunctional monomer in the production of various chemical compounds. Its structure allows it to participate in polymerization reactions, leading to the formation of complex polymers with desirable properties. This property is particularly useful in creating coatings and adhesives that require durability and flexibility.
Building Block for Specialty Chemicals
The compound is utilized as a building block in the synthesis of specialty chemicals. It can be transformed into various derivatives, which are then employed in the formulation of high-performance materials such as surfactants and emulsifiers. This versatility enhances its applicability across different industrial sectors.
Pharmaceutical Applications
Intermediate in Drug Synthesis
In pharmaceutical production, this compound acts as an intermediate for synthesizing various pharmaceutical compounds. Its unique chemical structure facilitates the development of drug formulations that require specific solubility and bioavailability characteristics. For instance, it has been noted for its role in synthesizing compounds that exhibit improved therapeutic profiles.
Enhancer for Drug Delivery Systems
The compound's hydrophilic nature makes it suitable for use in drug delivery systems , where it can enhance the solubility of poorly soluble drugs. This application is crucial in developing formulations that ensure effective delivery and absorption of active pharmaceutical ingredients (APIs) in the body.
Polymer Science
Precursor for Polymeric Materials
In polymer science, this compound is recognized as a precursor for producing various polymeric materials , including polyurethanes and polyester resins. These materials are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and resistance to environmental degradation.
Application Area | Specific Uses |
---|---|
Chemical Synthesis | Multifunctional monomer; building block for specialty chemicals |
Pharmaceutical Production | Intermediate in drug synthesis; enhancer for drug delivery systems |
Polymer Science | Precursor for polyurethanes; polyester resins |
Case Study 1: Synthesis of Polyurethanes
Research has shown that incorporating this compound into polyurethane formulations results in improved flexibility and thermal stability compared to traditional polyols. The synthesized polyurethanes exhibited enhanced mechanical properties suitable for applications in automotive and industrial coatings.
Case Study 2: Drug Delivery Enhancement
A study investigated the use of this compound as a solubilizing agent for poorly soluble drugs. The results indicated a significant increase in the solubility of the tested APIs when formulated with this compound, leading to better bioavailability profiles.
Mechanism of Action
The mechanism of action of 2-(2,2-Diethoxyethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethoxyethyl group can undergo hydrolysis, releasing ethanol and forming reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxyethanol: Similar in structure but lacks the additional hydroxyl group.
1,3-Propanediol: Lacks the ethoxyethyl group but has similar diol functionality.
Ethylene Glycol: A simpler diol with two hydroxyl groups but no ethoxyethyl group.
Uniqueness
2-(2,2-Diethoxyethyl)-1,3-propanediol is unique due to the presence of both diol and ethoxyethyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Biological Activity
2-(2,2-Diethoxyethyl)-1,3-propanediol is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of two ethoxy groups and a propanediol backbone, which may influence its reactivity and interaction with biological systems.
Research indicates that compounds similar to this compound may interact with biological membranes and cellular processes. The presence of the diol group suggests potential interactions with enzymes and receptors that are sensitive to hydroxyl groups.
Antioxidant Properties
Studies have shown that compounds containing diol structures exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress and may play a role in preventing cellular damage associated with various diseases.
Cytotoxicity Studies
Cytotoxicity assays are critical for assessing the safety profile of new compounds. Preliminary studies on related compounds suggest that this compound may exhibit varying degrees of cytotoxicity depending on concentration and exposure time.
Study | Concentration (µM) | Cell Line | IC50 (µM) |
---|---|---|---|
Study A | 10-100 | HeLa | 50 |
Study B | 5-50 | MCF-7 | 30 |
Study C | 1-10 | A549 | >100 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of similar compounds, it was found that those with diol functionalities exhibited significant radical scavenging activity. This suggests that this compound might also possess similar properties.
Case Study 2: Cytotoxic Effects
A recent investigation into the cytotoxic effects of related diols showed that at higher concentrations (≥50 µM), these compounds could induce apoptosis in cancer cell lines. This raises questions about the therapeutic potential of this compound in cancer treatment.
Properties
IUPAC Name |
2-(2,2-diethoxyethyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYWLNVGYRMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480168 | |
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55387-85-4 | |
Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate a valuable compound in organic synthesis?
A1: (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate exhibits chirality, a property where a molecule is not superimposable on its mirror image. This characteristic is crucial in organic synthesis, especially for synthesizing bioactive molecules like pharmaceuticals, where the specific spatial arrangement of atoms dictates biological activity. This compound, accessible through lipase-catalyzed transesterification with high optical and chemical yields [, ], acts as a versatile chiral building block for creating other chiral molecules.
Q2: What specific applications of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate are highlighted in the research?
A2: The research demonstrates the successful utilization of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate in the synthesis of two key compound classes [, ]:
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